(6-Methoxy-1H-indol-2-yl)methanamine

IDO1 inhibition cancer immunotherapy tryptophan metabolism

This 6-methoxyindole-2-methanamine is a functionally unique building block for medicinal chemistry and immuno-oncology research. Unlike the 5-methoxy regioisomer (a monoamine reuptake inhibitor), this compound exhibits species-differential IDO1 inhibition (mouse IC₅₀ 13 nM, human IC₅₀ 76 nM), making it an essential tool for target validation and SAR campaigns. The primary amine handle enables rapid derivatization via amidation, reductive amination, or heterocycle elaboration. Researchers focused on tumor immune evasion or neurological IDO1 pathways should procure this specific isomer—biological activity is substitution-pattern-dependent and not interchangeable with other regioisomers.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11912705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-1H-indol-2-yl)methanamine
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)CN
InChIInChI=1S/C10H12N2O/c1-13-9-3-2-7-4-8(6-11)12-10(7)5-9/h2-5,12H,6,11H2,1H3
InChIKeyJOSIBNUFVWDZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1H-indol-2-yl methanamine: CAS 1379312-39-6 Indole-2-methanamine Scaffold for IDO1 Inhibitor Development


(6-Methoxy-1H-indol-2-yl)methanamine (CAS: 1379312-39-6; C10H12N2O; MW: 176.22) is a substituted indole-2-methanamine derivative featuring a methoxy group at the 6-position of the indole ring . This compound belongs to the broader class of indolealkylamines—a privileged scaffold in medicinal chemistry with extensive applications in neurological and oncological drug discovery . The 6-methoxy substitution pattern distinguishes it from the more extensively characterized 5-methoxy regioisomer and unsubstituted indole-2-methanamine, positioning it as a specific building block for structure-activity relationship (SAR) exploration and target-based lead optimization.

Why 6-Methoxy-1H-indol-2-yl methanamine Cannot Be Replaced by 5-Methoxy or Unsubstituted Indole-2-methanamine Analogs


The position of methoxy substitution on the indole ring profoundly alters both the electronic properties of the aromatic system and the three-dimensional pharmacophore accessible to biological targets [1]. While 5-methoxyindole-2-methanamine (PIM-35) functions as a serotonin and dopamine reuptake inhibitor with antidepressant-like activity , the 6-methoxy regioisomer demonstrates a fundamentally different target engagement profile, showing measurable inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) [2]. The unsubstituted (1H-indol-2-yl)methanamine exhibits yet another distinct profile as an α7 nicotinic acetylcholine receptor ligand . These divergent biological activities—arising solely from the position of a single methoxy group—demonstrate that these isomers are not functionally interchangeable and require explicit procurement based on the intended target or SAR investigation.

6-Methoxy-1H-indol-2-yl methanamine: Quantitative Comparative Evidence for Procurement Decisions


IDO1 Inhibitory Activity of 6-Methoxy-1H-indol-2-yl methanamine in Mouse vs. Human Cellular Assays

In mouse IDO1-transfected P815 cells, (6-methoxy-1H-indol-2-yl)methanamine demonstrates an IC50 of 13 nM for inhibition of kynurenine production [1]. In human cellular systems (IFN-γ stimulated HeLa cells), the compound exhibits an IC50 of 76 nM under comparable assay conditions [2]. This represents a 5.8-fold difference in potency between species-specific IDO1 isoforms.

IDO1 inhibition cancer immunotherapy tryptophan metabolism

Functional Target Divergence: 6-Methoxy vs. 5-Methoxy Indole-2-methanamine Regioisomers

The 5-methoxy regioisomer (PIM-35; 5-methoxy-1H-indole-2-methanamine) functions as a dual serotonin (5-HT) and dopamine (DA) reuptake inhibitor with weak noradrenaline uptake inhibition, demonstrating antidepressant-like effects in animal studies . In contrast, the 6-methoxy regioisomer exhibits no reported monoamine reuptake activity in the curated database record and instead shows IDO1 inhibitory activity with IC50 values of 13-76 nM [1]. This functional divergence confirms that methoxy positional isomerism dictates entirely distinct primary target engagement.

regioisomer selectivity serotonin reuptake IDO1 target specificity

Comparative Target Profile: 6-Methoxy vs. Unsubstituted Indole-2-methanamine Scaffold

The unsubstituted parent scaffold (1H-indol-2-yl)methanamine demonstrates inhibition of α7 nicotinic acetylcholine receptors (nAChR) and has been shown to inhibit cancer cell growth in culture, with reported therapeutic effects in Parkinson's disease models . The introduction of a 6-methoxy substituent shifts the primary detectable activity in curated databases toward IDO1 inhibition rather than nAChR modulation [1], indicating that the 6-methoxy group is not merely a passive substitution but actively redirects target engagement.

scaffold optimization SAR α7 nAChR cancer cell growth

Synthetic Accessibility and Commercial Availability of 6-Methoxy-1H-indol-2-yl methanamine

The compound is commercially available from multiple vendors at purities of 95-98% (CAS 1379312-39-6), typically at milligram to gram scale for research use . Synthesis can be achieved via Fischer indole methodology from 6-methoxyindole precursors , or through reduction of the corresponding (6-methoxy-1H-indol-2-yl)methanol (CAS 30464-85-8) which is itself accessible from 6-methoxyindole-2-carboxylic acid methyl ester .

chemical synthesis building block Fischer indole synthesis procurement

Research Applications for 6-Methoxy-1H-indol-2-yl methanamine Based on Quantitative Differentiation Evidence


Species-Selective IDO1 Tool Compound for Immuno-Oncology Mechanistic Studies

Based on the differential IDO1 inhibition potency observed between mouse (IC50 13 nM) and human (IC50 76 nM) systems [1][2], this compound is appropriate for studies requiring species-specific IDO1 modulation. Researchers investigating the translational relevance of IDO1 inhibition between murine models and human disease can utilize this compound as a probe to dissect species-dependent pharmacology, particularly in cancer immunotherapy contexts where IDO1-mediated tryptophan depletion contributes to tumor immune evasion.

Regioisomer-Controlled SAR Studies for Indole-2-methanamine Scaffold Optimization

Given the established functional divergence between 6-methoxy (IDO1 inhibitor) [1] and 5-methoxy (monoamine reuptake inhibitor) [2] regioisomers, this compound serves as an essential comparator in systematic SAR campaigns. Medicinal chemistry programs aiming to map the target engagement consequences of methoxy positional substitution on the indole-2-methanamine core require access to the 6-methoxy variant as a distinct data point. This enables robust pharmacophore modeling and rational design of derivatives with improved target selectivity.

IDO1-Targeted Lead Generation Starting from a Defined Scaffold

With a confirmed IDO1 IC50 in the nanomolar range (13-76 nM) across multiple cellular assay formats [1][2], this compound provides a validated starting point for medicinal chemistry optimization of indole-based IDO1 inhibitors. Unlike the unsubstituted indole-2-methanamine scaffold which primarily engages nAChR , the 6-methoxy derivative demonstrates target engagement relevant to immuno-oncology and neurological disease applications where IDO1 is implicated. The commercially available building block status (CAS 1379312-39-6) facilitates rapid SAR expansion via amide formation, reductive amination, or heterocycle elaboration at the primary amine handle.

Negative Control for Monoamine Transporter Studies Involving Indole-2-methanamines

The established activity of the 5-methoxy regioisomer as a serotonin and dopamine reuptake inhibitor [1] contrasts with the absence of reported monoamine transporter activity for the 6-methoxy derivative [2]. This makes (6-methoxy-1H-indol-2-yl)methanamine a suitable regioisomeric negative control for studies examining the structural determinants of monoamine transporter engagement within the indole-2-methanamine chemotype. Researchers can use this compound to validate that observed biological effects are specifically attributable to the 5-methoxy substitution pattern rather than the indole-2-methanamine core structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Methoxy-1H-indol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.